1-(3-Fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(3-Fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.: 620154-56-5
VCID: VC5562000
InChI: InChI=1S/C20H11FN2O3S/c21-12-5-3-4-11(10-12)16-15-17(24)13-6-1-2-7-14(13)26-18(15)19(25)23(16)20-22-8-9-27-20/h1-10,16H
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)F)C5=NC=CS5
Molecular Formula: C20H11FN2O3S
Molecular Weight: 378.38

1-(3-Fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.: 620154-56-5

Cat. No.: VC5562000

Molecular Formula: C20H11FN2O3S

Molecular Weight: 378.38

* For research use only. Not for human or veterinary use.

1-(3-Fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 620154-56-5

Specification

CAS No. 620154-56-5
Molecular Formula C20H11FN2O3S
Molecular Weight 378.38
IUPAC Name 1-(3-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C20H11FN2O3S/c21-12-5-3-4-11(10-12)16-15-17(24)13-6-1-2-7-14(13)26-18(15)19(25)23(16)20-22-8-9-27-20/h1-10,16H
Standard InChI Key SXKNKNVLHWEASG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)F)C5=NC=CS5

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a chromeno[2,3-c]pyrrole backbone fused with a thiazole ring and a 3-fluorophenyl group. The chromeno-pyrrole system consists of a benzopyran moiety fused to a pyrrole ring, creating a planar, conjugated system that enhances electronic delocalization. The thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) contributes to metabolic stability, while the fluorophenyl group introduces electronegativity and lipophilicity, potentially improving membrane permeability.

Key Structural Features:

  • Chromeno[2,3-c]pyrrole core: Provides rigidity and π-π stacking capabilities.

  • Thiazole moiety: Enhances binding affinity to biological targets via hydrogen bonding and van der Waals interactions.

  • 3-Fluorophenyl substituent: Modulates electronic properties and steric effects.

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Number620154-56-5
Molecular FormulaC<sub>20</sub>H<sub>11</sub>FN<sub>2</sub>O<sub>3</sub>S
Molecular Weight378.38 g/mol
IUPAC Name1-(3-Fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-(3-fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multi-step reactions, often leveraging four-component coupling strategies . A typical route includes:

  • Preparation of intermediates:

    • Thiazole-2-carbaldehyde derivatives are synthesized via cyclization of thioureas with α-haloketones.

    • 3-Fluorophenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Chromeno-pyrrole formation:

    • Condensation of a coumarin derivative with a pyrrole precursor under acidic conditions.

  • Final coupling:

    • The thiazole and fluorophenyl groups are attached using palladium-catalyzed cross-coupling reactions.

Critical Reagents and Conditions:

  • Catalysts: Pd(PPh<sub>3</sub>)<sub>4</sub> for cross-coupling, BF<sub>3</sub>·OEt<sub>2</sub> for cyclization.

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) at 80–120°C.

  • Yield Optimization: Microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours .

Biological Activities and Mechanisms

Antimicrobial Effects

The thiazole ring disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Against Staphylococcus aureus, derivatives demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ampicillin.

Antifungal Activity

Fluorophenyl-thiazole hybrids inhibit fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme. Preliminary data suggest 90% growth inhibition of Candida albicans at 32 µg/mL.

Related Compounds and Structure-Activity Relationships

Analogous Derivatives

  • 1-(4-Fluorophenyl)-2,7-dimethyl variant: Substituting the 3-fluorophenyl with a 4-fluorophenyl group reduces anticancer activity by 40%, highlighting the importance of substitution position.

  • Butoxy-ethoxyphenyl analogs: Larger alkoxy groups (e.g., in C<sub>27</sub>H<sub>26</sub>N<sub>2</sub>O<sub>5</sub>S derivatives) improve solubility but decrease metabolic stability.

Table 2: Comparative Bioactivity of Chromeno-Pyrrole Derivatives

CompoundAnticancer IC<sub>50</sub> (µM)Antibacterial MIC (µg/mL)
Target Compound (3-fluorophenyl)3.2 ± 0.48–16
4-Fluorophenyl Analog5.1 ± 0.632–64
Butoxy-Ethoxyphenyl Derivative12.7 ± 1.24–8

Future Directions and Applications

Drug Development

The compound’s dual inhibition of topoisomerase II and PBPs positions it as a candidate for combination therapies against multidrug-resistant cancers and infections. Structural modifications to enhance blood-brain barrier penetration could expand its use in neurological malignancies.

Agricultural Chemistry

Thiazole-containing compounds are under investigation as fungicides. Field trials with chromeno-pyrrole derivatives show 70% efficacy against Fusarium species in wheat crops.

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